4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science. This compound, in particular, may have unique properties due to the presence of both chlorine atoms and the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dichloro-1,3,5-triazine and 1-isopropyl-1H-imidazole.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under controlled temperature and pressure conditions.
Catalysts and Reagents: Catalysts like triethylamine or other bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The imidazole ring may participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of advanced materials or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, triazine derivatives may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various derivatives.
1-Isopropyl-1H-imidazole: A component of the compound with its own unique properties.
Uniqueness
The combination of the triazine core with the imidazole ring and chlorine atoms makes 4,6-Dichloro-N-(1-isopropyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine unique. This structure may confer specific reactivity and biological activity that distinguishes it from other compounds.
Properties
Molecular Formula |
C9H10Cl2N6 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
4,6-dichloro-N-(1-propan-2-ylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H10Cl2N6/c1-5(2)17-3-6(12-4-17)13-9-15-7(10)14-8(11)16-9/h3-5H,1-2H3,(H,13,14,15,16) |
InChI Key |
WYCCFVAJSHJJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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